molecular formula C10H10N2O3 B2849059 methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate CAS No. 400077-56-7

methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate

Cat. No.: B2849059
CAS No.: 400077-56-7
M. Wt: 206.201
InChI Key: YSBVMZZJUNOUKO-SOFGYWHQSA-N
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Description

Methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate is a structurally complex enamino ester characterized by a conjugated system with a pyridine-4-carbonyl substituent and an amino group. The (2E) and (E) stereodescriptors indicate the geometry of the double bonds, which are critical for its reactivity and intermolecular interactions.

Synthesis of such compounds often involves condensation reactions between heteroaromatic carbonyl derivatives and amino esters. For example, analogous compounds like methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (compound 10) are synthesized via reactions between cyano-pyridinyl precursors and aromatic amines in acetic acid .

Properties

IUPAC Name

methyl (Z)-3-hydroxy-2-methanimidoyl-3-pyridin-4-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-10(14)8(6-11)9(13)7-2-4-12-5-3-7/h2-6,11,13H,1H3/b9-8-,11-6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWRSJQYMJQQFP-DHCHFSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C1=CC=NC=C1)O)C=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C(/C1=CC=NC=C1)\O)/C=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Pyridine Position Key Functional Groups Ester Group Reactivity Notes
Target Compound 4-CO Amino, pyridine-4-carbonyl Methyl Enhanced H-bonding via NH₂
Compound 2 2-CN Cyano, dimethylamino Methyl Electron-withdrawing cyano group
Compound 10 2-CN Cyano, pyrimidinyl-dione Methyl Acidic hydroxyl from dione

Hydrogen Bonding and Supramolecular Interactions

The amino group in the target compound facilitates stronger hydrogen bonding compared to cyano or dimethylamino groups in analogues. For instance, compound 10 forms hydrogen bonds via its pyrimidinyl-dione hydroxyl, while the target compound’s NH₂ group can act as both donor and acceptor, promoting diverse crystal packing motifs . Graph set analysis, as discussed by Bernstein et al., would classify these interactions into motifs like D (donor) or A (acceptor), influencing solubility and stability .

Crystallographic and Computational Analysis

The pyridine-4-carbonyl group may introduce unique torsional angles compared to 2-pyridinyl derivatives, affecting molecular planarity and π-π stacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate, and how can yield and purity be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridine-4-carbonyl derivatives with amino-substituted acrylates. Key steps include:

  • Use of dichloromethane or ethanol as solvents to enhance solubility of intermediates .
  • Addition of triethylamine or other bases to facilitate deprotonation and stabilize reactive intermediates .
  • Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization to achieve >95% purity. Monitor reaction progress using TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry (e.g., E/ZE/Z configuration of enamine and carbonyl groups) .
  • X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. Comparative analysis with structurally related compounds (e.g., ethyl (2E)-3-(2-chlorophenyl)prop-2-enoate derivatives) can validate conformational stability .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns.

Advanced Research Questions

Q. How do the pyridine and enamine moieties influence the compound’s bioactivity, and what mechanistic studies are recommended?

  • Methodological Answer :

  • Functional Group Analysis : Pyridine’s π-π stacking and hydrogen-bonding capabilities may enhance binding to biological targets (e.g., enzymes or receptors). The enamine group’s nucleophilicity can be probed via electrophilic substitution assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated pyridines or modified enamines) and compare bioactivity using in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Formulation Adjustments : Use lyophilization for long-term storage or encapsulate in cyclodextrins to protect hydrolytically labile ester groups .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding to pyridine-sensitive targets (e.g., kinase enzymes). Validate with molecular dynamics (MD) simulations to assess binding stability .
  • Quantum Mechanics (QM) : Calculate charge distribution and frontier molecular orbitals (FMOs) to predict reactivity sites .

Q. What crystallographic data are critical for resolving conformational ambiguities in this compound?

  • Methodological Answer :

  • Torsion Angle Analysis : Measure dihedral angles between pyridine and enamine planes to confirm E/EE/E configuration.
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., N–H···O=C) or π-stacking in crystal lattice using Cambridge Structural Database (CSD) references .

Q. How should researchers address contradictory bioassay results across different studies?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., known inhibitors) and replicate experiments across multiple cell lines or enzymatic preparations.
  • Orthogonal Validation : Cross-verify results with techniques like SPR (surface plasmon resonance) for binding affinity or metabolomic profiling for off-target effects .

Q. What experimental frameworks evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Environmental Partitioning : Measure log KowK_{ow} (octanol-water coefficient) and soil adsorption coefficients (KdK_d) to assess bioaccumulation risks.
  • Degradation Studies : Test photolytic (UV exposure) and microbial degradation in simulated ecosystems. Monitor metabolites via LC-MS/MS .

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